Kinase Inhibition Profile: 2-CF3 vs. 3-CF3 Benzamide Regioisomers in VEGFR2 Binding
In a study on imidazo[1,2-b]pyridazine-benzamide series, the ortho-trifluoromethyl substitution pattern on the benzamide ring (as in the target compound) was found to be critical for potent VEGFR2 inhibition. A direct comparator bearing a 3-CF3 group showed a 10-fold reduction in activity [1]. This regioisomeric effect is anticipated to hold for the current compound class.
| Evidence Dimension | VEGFR2 kinase inhibition IC50 |
|---|---|
| Target Compound Data | Not directly reported for CAS 1207022-71-6; ortho-CF3 analogs show IC50 < 100 nM in VEGFR2 biochemical assays [1]. |
| Comparator Or Baseline | 3-(trifluoromethyl)benzamide analogs; IC50 ~ 1,000 nM |
| Quantified Difference | ~10-fold greater potency for 2-CF3 over 3-CF3 regioisomer |
| Conditions | Biochemical kinase assay, ATP concentration at Km |
Why This Matters
The regiochemistry of the trifluoromethyl group directly impacts kinase pocket complementarity, making the 2-CF3 isomer essential for high-affinity target engagement in VEGFR2-driven projects.
- [1] Oguro, Y., et al. (2012). Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7398-7402. DOI: 10.1016/j.bmcl.2012.10.066 View Source
